![molecular formula C20H24N2O4 B5753215 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)
1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime, also known as BDPD, is a chemical compound that is used in scientific research. This compound is a dioxime derivative of 1,4-butanediylbis(oxy-4,1-phenylene) diacetate. BDPD has been found to have potential applications in the field of medical research, particularly in the area of cancer treatment.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime in cancer cells involves the inhibition of the PI3K/Akt/mTOR pathway. This pathway is known to be involved in the regulation of cell growth and proliferation. 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been found to inhibit the activation of Akt and mTOR, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases. 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime has also been found to induce cell cycle arrest in cancer cells by regulating the expression of cell cycle regulatory proteins. Additionally, 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime in lab experiments is that it has been found to exhibit anti-cancer properties in various cancer cell lines. This makes it a potential candidate for the development of new cancer treatments. However, one limitation of using 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime in lab experiments is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research on 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime. One direction is to conduct further studies to determine the safety and efficacy of 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime in humans. Another direction is to investigate the potential of 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime as a combination therapy with other anti-cancer drugs. Additionally, further studies could be conducted to investigate the mechanism of action of 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime in cancer cells. Finally, research could be conducted to investigate the potential of 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime as a treatment for other diseases, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime involves a multi-step process that includes the reaction of 1,4-butanediol, 4-nitrophenol, and ethyl chloroacetate to form 1,4-butanediylbis(oxy-4,1-phenylene) diacetate. This intermediate compound is then reacted with hydroxylamine hydrochloride to form 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime.
Aplicaciones Científicas De Investigación
1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been shown to have potential applications in the field of cancer research. It has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
(NE)-N-[1-[4-[4-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]butoxy]phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15(21-23)17-5-9-19(10-6-17)25-13-3-4-14-26-20-11-7-18(8-12-20)16(2)22-24/h5-12,23-24H,3-4,13-14H2,1-2H3/b21-15+,22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDFLFPCWXBJH-YHARCJFQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[1-[4-[4-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]butoxy]phenyl]ethylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5753135.png)
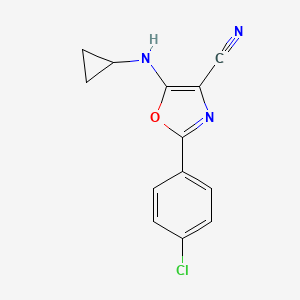
![N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
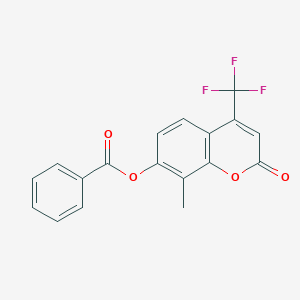
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5753173.png)
![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)
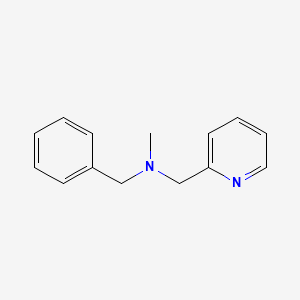
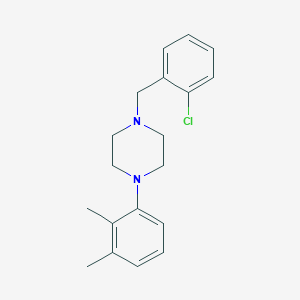
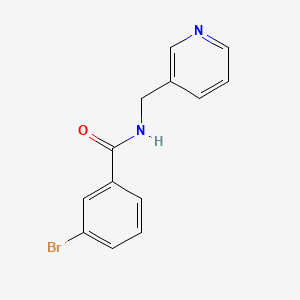
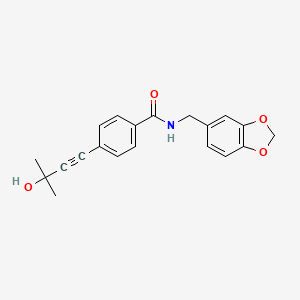
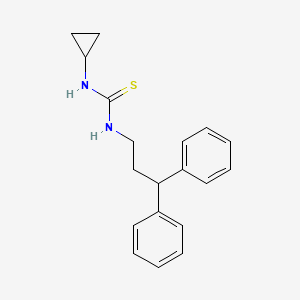
![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)